molecular formula C20H13NO2 B017463 Phenyl acridine-9-carboxylate CAS No. 109392-90-7

Phenyl acridine-9-carboxylate

Cat. No. B017463
CAS No.: 109392-90-7
M. Wt: 299.3 g/mol
InChI Key: QIYUZWMXMSNPRG-UHFFFAOYSA-N
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Patent
US06090571

Procedure details

Phenyl acridine-9-carboxylate (530 mg, 1.7 mmol) was dissolved in CH2Cl2 (5 mL) under argon and methyl triflate (1 mL, 8.8 mmol) was added. The solution was stirred overnight at room temperature to yield a thick yellow precipitate. This precipitate was filtered, washed with ether and dried to obtain the product as yellow crystals. 1H NMR (acetone-d6) δ 5.22 (s, 3H), 7.47-7.71 (m, 5H), 8.23-9.07 (m, 8H).
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:5](=[N:6][C:7]3[C:12]([C:13]=2[C:15]([O:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[O:16])=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1.[O:24](C)[S:25]([C:28]([F:31])([F:30])[F:29])(=[O:27])=[O:26]>C(Cl)Cl>[F:29][C:28]([F:31])([F:30])[S:25]([O-:27])(=[O:26])=[O:24].[CH3:28][N+:6]1[C:5]2[C:14](=[CH:1][CH:2]=[CH:3][CH:4]=2)[C:13]([C:15]([O:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[O:16])=[C:12]2[C:7]=1[CH:8]=[CH:9][CH:10]=[CH:11]2 |f:3.4|

Inputs

Step One
Name
Quantity
530 mg
Type
reactant
Smiles
C1=CC=CC2=NC3=CC=CC=C3C(=C12)C(=O)OC1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield a thick yellow precipitate
FILTRATION
Type
FILTRATION
Details
This precipitate was filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(S(=O)(=O)[O-])(F)F.C[N+]1=C2C=CC=CC2=C(C2=CC=CC=C12)C(=O)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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